molecular formula C10H8ClF5N4O2S B14110401 methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate

methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate

Cat. No.: B14110401
M. Wt: 378.71 g/mol
InChI Key: KTTUGTXJKWPRAL-UHFFFAOYSA-N
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Description

Methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N’-nitrocarbamimidothioate is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N’-nitrocarbamimidothioate typically involves multiple steps. One common approach includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a difluoroethylating agent under controlled conditions to introduce the difluoroethyl group. This intermediate is then reacted with nitrocarbamimidothioate to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N’-nitrocarbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .

Scientific Research Applications

Methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N’-nitrocarbamimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N’-nitrocarbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The presence of the trifluoromethyl and difluoroethyl groups enhances its ability to penetrate biological membranes and interact with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N’-nitrocarbamimidothioate is unique due to the presence of both difluoroethyl and nitrocarbamimidothioate groups, which confer distinct chemical and biological properties. These features make it particularly valuable in the development of novel agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C10H8ClF5N4O2S

Molecular Weight

378.71 g/mol

IUPAC Name

methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate

InChI

InChI=1S/C10H8ClF5N4O2S/c1-23-8(19-20(21)22)18-4-9(12,13)7-6(11)2-5(3-17-7)10(14,15)16/h2-3H,4H2,1H3,(H,18,19)

InChI Key

KTTUGTXJKWPRAL-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N\[N+](=O)[O-])/NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F

Canonical SMILES

CSC(=N[N+](=O)[O-])NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F

Origin of Product

United States

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